3,3'-Dichloro-2,2'-bis(methoxymethoxy)-(+-)-1,1'-binaphthalene is a complex organic compound characterized by its unique molecular structure and significant applications in asymmetric synthesis. Its molecular formula is and it has a molecular weight of 443.33 g/mol. This compound is classified under the category of binaphthalenes, which are known for their chirality and utility in catalysis and organic synthesis.
The synthesis of 3,3'-Dichloro-2,2'-bis(methoxymethoxy)-(+-)-1,1'-binaphthalene typically involves several key reactions:
The molecular structure of 3,3'-Dichloro-2,2'-bis(methoxymethoxy)-(+-)-1,1'-binaphthalene is characterized by:
InChI=1S/C24H20Cl2O4/c1-27-13-29-23-19(25)11-15-7-3-5-9-17(15)21(23)22-18-10-6-4-8-16(18)12-20(26)24(22)30-14-28-2/h3-12H,13-14H2,1-2H3
.3,3'-Dichloro-2,2'-bis(methoxymethoxy)-(+-)-1,1'-binaphthalene participates in various chemical reactions:
The reactions often involve monitoring stereochemistry to ensure that the desired enantiomer is produced. Techniques such as NMR spectroscopy and HPLC are commonly employed for characterization.
The mechanism of action for 3,3'-Dichloro-2,2'-bis(methoxymethoxy)-(+-)-1,1'-binaphthalene primarily revolves around its role as a catalyst:
The physical properties of 3,3'-Dichloro-2,2'-bis(methoxymethoxy)-(+-)-1,1'-binaphthalene include:
The chemical properties include:
Other specific data such as melting point or boiling point were not provided in the search results but are critical for practical applications.
3,3'-Dichloro-2,2'-bis(methoxymethoxy)-(+-)-1,1'-binaphthalene has several notable applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: